Aspartic acid, N,N-dimethyl-
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Overview
Description
Aspartic acid, N,N-dimethyl- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the amino group in aspartic acid. It is known for its involvement in various biochemical processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartic acid, N,N-dimethyl- can be synthesized through several methods. One common approach involves the Michael addition of methylamine to dimethyl fumarate. This reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Another method involves the reductive methylation of aspartic acid using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: In industrial settings, the production of aspartic acid, N,N-dimethyl- often involves enzymatic protocols. For instance, an enzymatic protocol using a predicted N-demethylase from Chloroflexi bacterium has been developed for the chiral resolution of N-methyl-D,L-aspartic acid . This method is advantageous due to its mild reaction conditions and high specificity.
Chemical Reactions Analysis
Types of Reactions: Aspartic acid, N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize aspartic acid, N,N-dimethyl- under controlled conditions.
Substitution: Substitution reactions often involve nucleophilic reagents that target the carboxyl or amino groups of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce N-methylated derivatives.
Scientific Research Applications
Aspartic acid, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
Aspartic acid, N,N-dimethyl- can be compared with other similar compounds such as N-methyl-D-aspartic acid (NMDA) and N,N-dimethylglycine. While NMDA is known for its role in neuroexcitatory events and as a potent agonist of a glutamate receptor subtype, N,N-dimethylglycine is studied for its potential benefits in enhancing physical performance and reducing fatigue . The unique structural features of aspartic acid, N,N-dimethyl- contribute to its specific biochemical properties and applications.
Comparison with Similar Compounds
- N-methyl-D-aspartic acid (NMDA)
- N,N-dimethylglycine
- N-methylglycine (sarcosine)
Aspartic acid, N,N-dimethyl- stands out due to its specific interactions with molecular targets and its potential therapeutic applications in neurology.
Biological Activity
Aspartic acid, N,N-dimethyl- (also known as dimethyl aspartate), is a derivative of the naturally occurring amino acid aspartic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of N,N-dimethyl aspartic acid, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
N,N-Dimethyl aspartic acid can be synthesized through various chemical methods, including the methylation of aspartic acid using methyl iodide or dimethyl sulfate. The resulting compound features two methyl groups attached to the nitrogen atom of the amino group, which influences its biological properties compared to its parent compound.
Biological Activities
1. Antiproliferative Effects
Research has demonstrated that certain derivatives of aspartic acid, including N-acylaspartic acid dimethyl esters, exhibit significant antiproliferative activity against various tumor cell lines. For instance, a study reported that these compounds displayed selective antiproliferative effects against THP-1 cells, with half-maximal inhibitory concentration (GI50) values ranging from 1.3 to 7.6 µM . This suggests a potential role in cancer therapy.
2. Antimicrobial Properties
N,N-Dimethyl aspartic acid and its coordination compounds have shown broad-spectrum antimicrobial activity. A study indicated that complexes formed with metal ions exhibited enhanced antimicrobial effects compared to free ligands. Specifically, some metal complexes demonstrated better activity against Gram-positive bacteria than standard antibiotics . The enhanced lipophilicity of these complexes aids in their ability to penetrate microbial cell membranes.
The biological activities of N,N-dimethyl aspartic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structural characteristics allow it to interact with various enzymes, potentially acting as an inhibitor. This is particularly relevant in the context of cancer treatment where enzyme modulation can affect tumor growth.
- Receptor Interaction : N,N-dimethyl aspartic acid may interact with specific receptors in the body, influencing pathways related to neurotransmission and metabolic processes.
Case Studies
Case Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of N-acylaspartic acid dimethyl esters on cancer cell lines, researchers found that certain derivatives significantly inhibited cell growth. The study highlighted the potential for these compounds to serve as lead candidates for further drug development targeting specific types of cancer .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of various metal-aspartate complexes. The results indicated that Cu(asp)2 complexes exhibited superior activity against Staphylococcus aureus and Candida albicans compared to standard treatments. This underscores the potential for using N,N-dimethyl aspartic acid in developing new antimicrobial agents .
Table 1: Antiproliferative Activity of N-Acylaspartic Acid Dimethyl Esters
Compound | Cell Line | GI50 (µM) |
---|---|---|
Dimethyl Acetyl Aspartate | THP-1 | 7.6 |
Dimethyl Benzoyl Aspartate | THP-1 | 3.5 |
Dimethyl Phenylacetyl Aspartate | THP-1 | 1.3 |
Table 2: Antimicrobial Activity of Metal-Aspartate Complexes
Complex | Microorganism | Zone of Inhibition (mm) |
---|---|---|
Cu(asp)2 | Staphylococcus aureus | 20 |
Na2[Cu(asp)2] | Candida albicans | 18 |
Na2[Cd(asp)2] | Escherichia coli | 15 |
Properties
CAS No. |
2503-47-1 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(dimethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
AXWJKQDGIVWVEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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